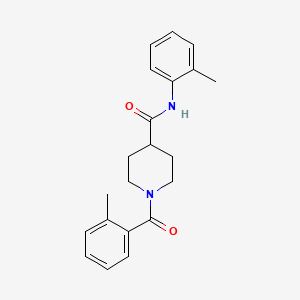

1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement and bonding of its atoms. It would likely involve aromatic rings (due to the presence of benzoyl and phenyl groups) and a piperidine ring. The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are typically determined experimentally. Unfortunately, there is no available data on these properties for this specific compound .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide” (Cambridge id 6958082):

Pharmacological Research

This compound is studied for its potential pharmacological properties, particularly as an analgesic and sedative. Researchers are investigating its efficacy and safety profile compared to existing medications. Its structural similarity to methaqualone suggests it might have similar effects, making it a candidate for developing new therapeutic agents .

Neuroscience

In neuroscience, this compound is explored for its effects on the central nervous system. Studies focus on its interaction with neurotransmitter systems, such as GABAergic and dopaminergic pathways. Understanding these interactions can provide insights into its potential use in treating neurological disorders like anxiety, depression, and epilepsy .

Toxicology

Toxicological studies are crucial to determine the safety and potential risks associated with this compound. Researchers examine its acute and chronic toxicity, metabolic pathways, and potential for abuse. These studies help in assessing the compound’s safety profile and regulatory requirements for its use in humans .

Medicinal Chemistry

In medicinal chemistry, this compound is a subject of interest for its potential to be modified into more effective drugs. Researchers are exploring various derivatives and analogues to enhance its pharmacokinetic and pharmacodynamic properties. This can lead to the development of new medications with improved efficacy and reduced side effects .

Forensic Science

Forensic scientists study this compound to understand its presence and effects in cases of drug abuse and poisoning. Its structural similarity to known recreational drugs makes it relevant in forensic toxicology for identifying and quantifying its presence in biological samples. This helps in legal and medical investigations .

Synthetic Chemistry

Synthetic chemists are interested in developing efficient methods for synthesizing this compound and its analogues. Research focuses on optimizing reaction conditions, yields, and purity. These advancements can facilitate large-scale production for further research and potential pharmaceutical applications .

Behavioral Studies

Behavioral studies investigate the effects of this compound on animal models to understand its impact on behavior and cognition. These studies can provide insights into its potential therapeutic uses and side effects, contributing to the development of safer and more effective treatments for various mental health conditions .

Pharmacokinetics and Pharmacodynamics

Research in this area focuses on understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. Studies also examine its mechanism of action at the molecular level. This information is crucial for determining appropriate dosages and predicting therapeutic outcomes .

Mécanisme D'action

Target of Action

The compound, 1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, is a vesicular monoamine transporter 2 (VMAT2) inhibitor . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage and later release . Inhibition of VMAT2 reduces the storage and release of these neurotransmitters .

Mode of Action

The compound acts by inhibiting VMAT2, which leads to a reduction in the storage and release of neurotransmitters . This diminishes the overstimulation of supersensitive D2 dopamine receptors in the motor striatum, a condition that causes tardive dyskinesia . By inhibiting VMAT2, the compound trims dopamine release in the motor striatum, resulting in stronger “stop” signals and weaker “go” signals .

Biochemical Pathways

The compound affects the dopamine neurotransmission pathway . By inhibiting VMAT2, it reduces the storage and release of dopamine, thereby curtailing the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability and therapeutic efficacy of a drug

Result of Action

The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements associated with tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This leads to a decrease in the “go” signals and an increase in the “stop” signals, effectively reducing the symptoms of tardive dyskinesia .

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-15-7-3-5-9-18(15)21(25)23-13-11-17(12-14-23)20(24)22-19-10-6-4-8-16(19)2/h3-10,17H,11-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGPHNMGKNXANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)

![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)